![molecular formula C16H15FN2O B5673419 1-[2-(4-FLUOROPHENOXY)ETHYL]-2-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5673419.png)
1-[2-(4-FLUOROPHENOXY)ETHYL]-2-METHYL-1H-1,3-BENZODIAZOLE
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Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a fluorophenoxyethyl group attached to the benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base to form the intermediate 4-fluorophenoxyethyl acetate. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative. The reaction conditions often include refluxing the reaction mixture in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
1-[2-(4-Fluorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-[2-(4-fluorophenoxy)ethyl]-4-phenoxypiperidine hydrochloride: This compound has a similar fluorophenoxyethyl group but differs in the core structure, which is a piperidine instead of a benzimidazole.
1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione: This compound also contains a fluorophenoxyethyl group but has a piperazinedione core.
1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4-methylpiperidine: This compound features a fluorophenoxyethoxy group and a piperidine core.
The uniqueness of this compound lies in its benzimidazole core, which imparts distinct biological and chemical properties compared to the other compounds mentioned.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZOCRPOZNQGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640914 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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